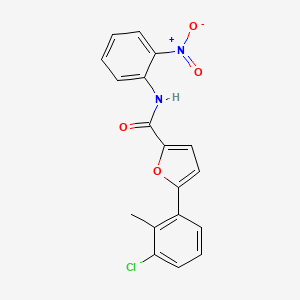
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide, also known as CNF, is a chemical compound that has been widely used in scientific research due to its unique properties. CNF is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the perception of pain, inflammation, and other physiological processes.
Applications De Recherche Scientifique
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been extensively used in scientific research to study the TRPA1 ion channel and its role in various physiological processes. TRPA1 is expressed in sensory neurons and is involved in the perception of pain, inflammation, and other sensory stimuli. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to activate TRPA1 in a dose-dependent manner and elicit robust calcium influx in TRPA1-expressing cells. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been used to study the role of TRPA1 in nociception, inflammation, and other physiological processes.
Mécanisme D'action
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide activates TRPA1 by covalently modifying cysteine residues in the channel's pore-forming domain. This modification leads to the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes.
Biochemical and physiological effects:
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to elicit robust calcium influx in TRPA1-expressing cells. This influx of calcium ions triggers downstream signaling pathways that are involved in pain perception, inflammation, and other physiological processes. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has also been shown to induce nociceptive behaviors in mice, suggesting that it is a potent activator of TRPA1 in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide is its potency as a TRPA1 activator. 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can elicit robust calcium influx in TRPA1-expressing cells at low concentrations, making it a useful tool for studying the TRPA1 ion channel. However, 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide has been shown to have off-target effects on other ion channels, such as TRPV1 and TRPV4, which may limit its specificity in some experiments.
Orientations Futures
There are several future directions for research on 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more specific TRPA1 activators that do not have off-target effects on other ion channels. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as metabolism and immune function. Additionally, the development of 5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide-based therapeutics for the treatment of pain and inflammation is an area of active research.
Méthodes De Synthèse
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)-2-furamide can be synthesized using a multistep reaction starting from 3-chloro-2-methylphenol and 2-nitrobenzaldehyde. The synthesis involves the formation of an intermediate Schiff base, which is then cyclized to form the furan ring. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-12(5-4-6-13(11)19)16-9-10-17(25-16)18(22)20-14-7-2-3-8-15(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDAIKZALRGZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
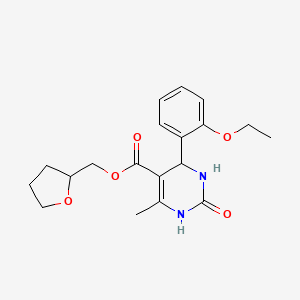
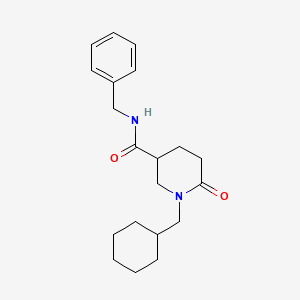
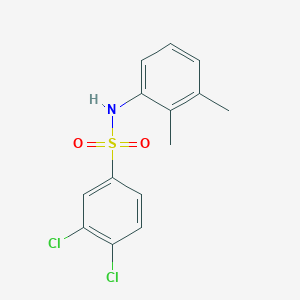
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)

![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
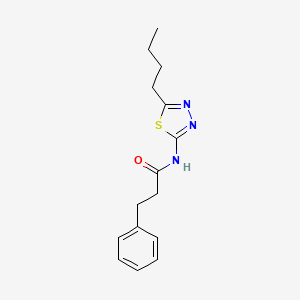

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)